2,2',3,3',5,6-Hexachlorobiphenyl
Overview
Description
2,2’,3,3’,5,5’-Hexachlorobiphenyl is a type of polychlorinated biphenyl (PCB), a group of organic compounds that were widely used in commercial applications but have since been banned due to their environmental persistence and potential for bioaccumulation . The IUPAC name of 2,2’,3,3’,5,5’-hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene .
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,5,5’-Hexachlorobiphenyl is C12H4Cl6 . It is a hexachlorobiphenyl, meaning it is a biphenyl molecule with six chlorine atoms attached . The specific positions of the chlorine atoms on the biphenyl structure are indicated by the numbers in the name of the compound .Chemical Reactions Analysis
The oxidation of 2,2’,3,3’,5,6-Hexachlorobiphenyl by human liver microsomes has been studied, with the major metabolites identified as 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol (3’-140), a 1,2-shift product, or 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol (5’-132) . The metabolite profiles displayed interindividual differences and depended on the atropisomer of the PCB .Physical And Chemical Properties Analysis
2,2’,3,3’,5,5’-Hexachlorobiphenyl is a viscous oily liquid with a density of 1.40 g/mL . It has a melting point of 150.8 °C and a very low solubility in water . Its vapor pressure is 4.05 × 10^-5 mmHg at 25 °C .Scientific Research Applications
Enantioselective Toxicity
Studies on the enantioselective toxic effects of chiral PCB congeners like 2,2’,3,3’,5,6-Hexachlorobiphenyl on developmental neurotoxicity using zebrafish embryos as a model .
Estrogen and Androgen Receptor Activity
Research on how atropisomers of 2,2’,3,3’,5,6-Hexachlorobiphenyl exert differential effects on estrogen receptor activation and androgen receptor activity .
Metabolic Activation Mechanism
Investigations using quantum mechanic/molecular mechanic methods (QM/MM) and density functional theory (DFT) to study the metabolic activation of 2,2’,3,3’,5,6-Hexachlorobiphenyl catalyzed by CYP2B6 .
Environmental Impact
Analysis of photo-transformation rates of PCBs like 2,2’,3,3’,5,6-Hexachlorobiphenyl in surface waters and their environmental significance .
Safety and Hazards
The safety data sheet for a similar compound, 2,3,3’,4’,5,6-Hexachlorobiphenyl, suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn when handling the substance .
Mechanism of Action
Target of Action
2,2’,3,3’,5,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
It’s known that the compound can regulate the circadian clock, which is a fundamental physiological process . Disruption of this process can affect a wide range of downstream effects, including sleep patterns, hormone secretion, and metabolic processes.
Pharmacokinetics
Like other pcbs, it is known to be lipophilic and can accumulate in fatty tissues . Its bioavailability is likely influenced by these properties, as well as by its resistance to metabolic breakdown .
Result of Action
The molecular and cellular effects of 2,2’,3,3’,5,6-Hexachlorobiphenyl’s action are complex and can vary depending on the specific context. For instance, it has been associated with neurodevelopmental disorders, potentially due to its atropselective effects on cellular targets implicated in PCB developmental neurotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,5,6-Hexachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can bioaccumulate in animal tissue, leading to biomagnification in food chains . These characteristics mean that its effects can be long-lasting and widespread, even after its production has ceased .
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-11(17)7(14)4-8(15)12(9)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWLHPJFOKUPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074173 | |
Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52704-70-8 | |
Record name | PCB 134 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052704708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',5,6-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V584EA6T0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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